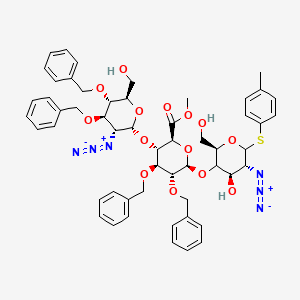
methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-hydroxy-2-(hydroxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-hydroxy-2-(hydroxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2- is a complex organic compound characterized by multiple stereocenters and functional groups. This compound is notable for its intricate structure, which includes azido groups, benzyloxy groups, and hydroxymethyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and the introduction of azido groups. Common reagents used in these steps may include benzyl bromide for benzyloxy group formation, azidotrimethylsilane for azido group introduction, and various protecting groups such as TBDMS (tert-butyldimethylsilyl) for hydroxyl groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of azido groups to amines.
Substitution: Nucleophilic substitution reactions involving benzyloxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or H2/Pd-C (Hydrogenation with palladium on carbon).
Substitution: Reagents such as NaN3 (Sodium azide) for azido group introduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxymethyl groups would yield carboxylic acids, while reduction of azido groups would yield primary amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the azido groups may participate in click chemistry reactions, forming stable triazole linkages with alkynes. The benzyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl): Similar structure but lacks the p-tolylthio group.
Methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-hydroxy-2-(hydroxymethyl)-tetrahydro-2H-pyran-3-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl: Similar structure but lacks the p-tolylthio group and has different stereochemistry.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific chemical and biological properties. The presence of azido groups allows for versatile chemical modifications, while the benzyloxy and p-tolylthio groups contribute to its stability and reactivity.
Biological Activity
The compound methyl (2S,3S,4S,5R,6R)-3-(((2R,3R,4R,5S,6R)-3-azido-4,5-bis(benzyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,4R,5R)-5-azido-4-hydroxy-2-(hydroxymethyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-, is a complex organic molecule with potential biological activities. This article explores its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound features multiple stereocenters and functional groups that contribute to its biological properties. The azido groups and benzyloxy substituents are particularly noteworthy for their potential interactions in biological systems.
Anti-inflammatory Properties
Compounds with similar structures have demonstrated anti-inflammatory effects. Gentiopicroside derivatives were studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways. Modifications to enhance lipophilicity resulted in improved anti-inflammatory activity . Given the structural similarities of the compound to these derivatives, it may also exhibit similar anti-inflammatory properties.
Cytotoxic Effects
The cytotoxicity of related compounds has been documented in various cancer cell lines. For example, some azido-containing compounds have been shown to induce apoptosis in cancer cells through mechanisms involving DNA intercalation and disruption of cellular processes . While direct evidence for the compound's cytotoxicity is lacking, the presence of azido groups suggests potential anticancer activity.
Pharmacokinetics
Understanding the pharmacokinetics of complex organic compounds is crucial for evaluating their therapeutic potential. The bioavailability and metabolic stability of similar compounds have been investigated extensively. For example, modifications aimed at reducing hydrophilicity have been shown to enhance oral bioavailability while maintaining efficacy against target enzymes .
Case Studies
- Gentiopicroside Derivatives : A study synthesized various derivatives of gentiopicroside and evaluated their anti-inflammatory activity. Some showed higher efficacy than traditional COX inhibitors like celecoxib .
- Pluramycin Antibiotics : These antibiotics demonstrated significant cytotoxic effects against various cancer cell lines through DNA intercalation mechanisms. Their mode of action provides insights into how structurally related compounds may function .
Properties
Molecular Formula |
C54H60N6O14S |
|---|---|
Molecular Weight |
1049.2 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R)-5-azido-4-hydroxy-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C54H60N6O14S/c1-33-23-25-38(26-24-33)75-54-41(57-59-55)43(63)44(39(27-61)71-54)72-53-50(69-32-37-21-13-6-14-22-37)47(68-31-36-19-11-5-12-20-36)48(49(74-53)51(64)65-2)73-52-42(58-60-56)46(67-30-35-17-9-4-10-18-35)45(40(28-62)70-52)66-29-34-15-7-3-8-16-34/h3-26,39-50,52-54,61-63H,27-32H2,1-2H3/t39-,40-,41-,42-,43-,44?,45-,46-,47+,48+,49+,50-,52-,53-,54?/m1/s1 |
InChI Key |
TYBCNNWNFBVISP-CIPNEREXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2[C@@H]([C@H](C([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)OCC5=CC=CC=C5)OCC6=CC=CC=C6)N=[N+]=[N-])OCC7=CC=CC=C7)OCC8=CC=CC=C8)O)N=[N+]=[N-] |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)C(=O)OC)OC4C(C(C(C(O4)CO)OCC5=CC=CC=C5)OCC6=CC=CC=C6)N=[N+]=[N-])OCC7=CC=CC=C7)OCC8=CC=CC=C8)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















